molecular formula C11H7ClN2O2 B1530687 6-(2-Chlorophenyl)pyrimidine-4-carboxylic acid CAS No. 1490622-21-3

6-(2-Chlorophenyl)pyrimidine-4-carboxylic acid

Cat. No.: B1530687
CAS No.: 1490622-21-3
M. Wt: 234.64 g/mol
InChI Key: SLRACBRCGJYCHF-UHFFFAOYSA-N
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Description

“6-(2-Chlorophenyl)pyrimidine-4-carboxylic acid” is a chemical compound with the CAS Number: 1490622-21-3 . It has a molecular weight of 234.64 . The IUPAC name for this compound is this compound .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C11H7ClN2O2/c12-8-4-2-1-3-7 (8)9-5-10 (11 (15)16)14-6-13-9/h1-6H, (H,15,16) .


Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” include a molecular weight of 234.64 .

Scientific Research Applications

Microwave-assisted Synthesis

A two-minute microwave irradiation facilitated the synthesis of 2-aminothiophene-3-carboxylic acid derivatives, demonstrating an efficient method for producing thieno[2,3-d]pyrimidin-4-one and the corresponding 4-chloro derivative under microwave conditions (Hesse, Perspicace, & Kirsch, 2007). This highlights the utility of microwave-assisted synthesis in creating pyrimidine derivatives quickly and efficiently.

Nonlinear Optical Properties

Research on the nonlinear optical (NLO) properties of thiopyrimidine derivatives, including phenyl pyrimidine derivatives, shows promising applications in medicine and nonlinear optics fields. Density Functional Theory (DFT) and Time-Dependent DFT (TDDFT) analyses revealed the NLO character of these molecules, suggesting their potential for optoelectronic applications (Hussain et al., 2020).

Crystal Structure Analysis

Studies on the crystal structures of pyrimidine derivatives have revealed complex motifs and hydrogen bonding patterns, offering insights into their molecular interactions. This information is valuable for designing new compounds with desired physical and chemical properties (Balasubramani, Muthiah, & Lynch, 2007).

Synthesis and Biological Studies

Synthesis of novel thieno[2,3-d]pyrimidines from 2-aminothiophene-3-carboxylic acid esters and their biological activity evaluation demonstrated their potential as pharmacologically active compounds. The use of microwave irradiation techniques for synthesis and the structural elucidation based on spectral data highlight the methods for creating and analyzing these compounds (Al-Taisan, Al-Hazimi, & Al-Shihry, 2010).

Antimicrobial Activities

Several pyrimidine derivatives have been synthesized and evaluated for their antimicrobial activities, showing significant inhibition of bacterial and fungal growth. These findings indicate the potential of pyrimidine derivatives as antimicrobial agents, contributing to the search for new therapeutic compounds (Akbari et al., 2008).

Properties

IUPAC Name

6-(2-chlorophenyl)pyrimidine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7ClN2O2/c12-8-4-2-1-3-7(8)9-5-10(11(15)16)14-6-13-9/h1-6H,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLRACBRCGJYCHF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CC(=NC=N2)C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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